molecular formula C21H31N3O4S B2905709 (1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 1705365-00-9

(1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2905709
CAS No.: 1705365-00-9
M. Wt: 421.56
InChI Key: YNGRIZRWVARLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-1-(((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a useful research compound. Its molecular formula is C21H31N3O4S and its molecular weight is 421.56. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that mediate various cellular responses.

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates various target proteins, leading to changes in cell function. For instance, PKA activation can lead to relaxation of smooth muscle cells, resulting in bronchodilation .

Result of Action

The compound’s action results in both bronchodilator and non-steroidal anti-inflammatory effects . This dual action can be particularly beneficial in conditions like chronic obstructive pulmonary disease (COPD), where inflammation and bronchoconstriction play a key role .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells.

Properties

IUPAC Name

1-[[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-20(2)16-7-8-21(20,17(25)11-16)13-29(26,27)24-9-3-4-14(12-24)10-18-22-19(23-28-18)15-5-6-15/h14-16H,3-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRIZRWVARLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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